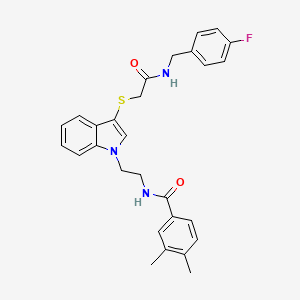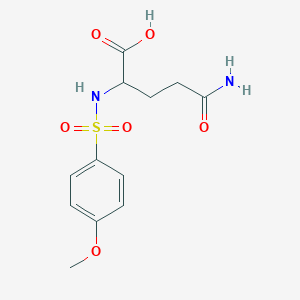![molecular formula C22H23NO5 B2835511 5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate CAS No. 637746-78-2](/img/structure/B2835511.png)
5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as MMCM and is a derivative of morpholine. MMCM is a synthetic compound that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthetic Methods and Derivatives
Synthesis of Alkylazulenes and Azulenes : A method involving the reaction of methoxycarbonyl-2H-cyclohepta[b]furan-2-one with in situ generated morpholine enamines of aldehydes was developed to synthesize methyl 3-alkylazulene-1-carboxylates and azulenes, demonstrating the utility of morpholine derivatives in synthesizing complex organic compounds (Yasunami et al., 1993).
Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid : This research outlines a practical synthetic route for creating enantiopure Fmoc-protected morpholine-3-carboxylic acid, showcasing the importance of morpholine derivatives in the field of peptidomimetic chemistry (Sladojevich et al., 2007).
Novel 1,2,4-Triazole Derivatives : This study highlights the synthesis of novel triazole derivatives using morpholine, underlining its role in creating compounds with potential antimicrobial activities (Bektaş et al., 2007).
Diastereoselective Synthesis of Morpholine-3-Phosphonic Acids : The research presents the first diastereoselective total synthesis of 5-substituted morpholine-3-phosphonic acids, an important step in the field of synthetic organic chemistry (Bonilla-Landa et al., 2014).
Synthesis of Prodrugs for Topical Drug Delivery : This study discusses the synthesis of novel morpholinyl esters of naproxen, emphasizing the role of morpholine derivatives in developing prodrugs for enhanced drug delivery (Rautio et al., 2000).
Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines : Research focused on the synthesis of new compounds derived from benzodifuran, including morpholine derivatives, for potential anti-inflammatory and analgesic uses (Abu‐Hashem et al., 2020).
Reactions and Intermediates
Reactions with Oxazolidines : A study on methoxycarbonylcarbene reactions with oxazolidines, leading to morpholine-3-carboxylic acid derivatives, highlights the chemical reactivity of these compounds (Molchanov et al., 2001).
Synthesis of Quinolone and Quinoline-2-Carboxylic Acid Derivatives : Demonstrating the application of morpholine in synthesizing novel compounds with potential as 5HT1B antagonists (Horchler et al., 2007).
Reactions with Bromo-Trichlorobut-En-Ones : Research on the reaction of morpholine with bromo-trichlorobut-en-ones provides insights into novel chemical pathways and potential synthetic applications (Potkin et al., 2007).
Catalysis and Organometallic Chemistry
Rhodium-Catalyzed Asymmetric Hydrogenation : This study explores the use of morpholine derivatives in the synthesis of ferrocenyl diphosphines, used in rhodium-catalyzed asymmetric hydrogenation (Maienza et al., 1999).
Rhodium Chelation-Assisted C-O Bond Activation : A method for synthesizing aryl aryl ketones containing heterocyclic rings through rhodium chelation-assisted C-O bond activation highlights the utility of morpholine derivatives in catalytic processes (Wang et al., 2013).
Propiedades
IUPAC Name |
[5-methoxy-2-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-16-3-5-17(6-4-16)7-10-20(24)19-9-8-18(26-2)15-21(19)28-22(25)23-11-13-27-14-12-23/h3-10,15H,11-14H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEHPGIWMCSLJT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2835429.png)
![N-(2-fluorophenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2835430.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2835435.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2835437.png)
![tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride](/img/structure/B2835440.png)
![3-Tert-butyl-6-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2835442.png)



![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2835447.png)

![2-{2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2835450.png)
